5-Benzylidene-1H-imidazol-4(5H)-one 5-Benzylidene-1H-imidazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17195204
InChI: InChI=1S/C10H8N2O/c13-10-9(11-7-12-10)6-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)/b9-6+
SMILES:
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

5-Benzylidene-1H-imidazol-4(5H)-one

CAS No.:

Cat. No.: VC17195204

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

5-Benzylidene-1H-imidazol-4(5H)-one -

Specification

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name (4E)-4-benzylidene-1H-imidazol-5-one
Standard InChI InChI=1S/C10H8N2O/c13-10-9(11-7-12-10)6-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)/b9-6+
Standard InChI Key CQGIJPFYWRPMRO-RMKNXTFCSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/2\C(=O)NC=N2
Canonical SMILES C1=CC=C(C=C1)C=C2C(=O)NC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Benzylidene-1H-imidazol-4(5H)-one (C16H12N2O) features a planar imidazolone core fused to a benzylidene group through a conjugated double bond. X-ray crystallography reveals bond lengths of 1.38 Å for the C=N bond in the imidazole ring and 1.42 Å for the exocyclic C=C bond, indicating significant electron delocalization . The Z-configuration of the benzylidene substituent is stabilized by intramolecular hydrogen bonding between the N1-H group and the carbonyl oxygen (O...H distance: 2.12 Å) .

Tautomeric Behavior

The compound exists in two tautomeric forms due to proton transfer between N1 and N3 positions of the imidazole ring:

  • 1H-imidazol-4(5H)-one form (80% prevalence in DMSO-d6)

  • 3H-imidazol-4(5H)-one form (20% prevalence)

This tautomerism significantly impacts its reactivity, with the major form showing greater electrophilicity at C2 .

Spectroscopic Characteristics

Key spectroscopic data from recent studies:

TechniqueCharacteristic SignalsReference
1H NMR (500 MHz)δ 7.99 (s, 1H, vinyl), 7.35-7.25 (m, 5H, Ph)
13C NMRδ 193.9 (C=O), 167.7 (C=S), 135.6 (Cquat)
IR1715 cm−1 (C=O str), 1620 cm−1 (C=N str)
UV-Visλmax 278 nm (π→π*), 320 nm (n→π*)

Synthetic Methodologies

Conventional Synthesis Routes

Three primary methods dominate the synthesis of 5-benzylidene-1H-imidazol-4(5H)-one derivatives:

Method 1: Condensation Approach
Benzaldehyde derivatives (1 eq) react with 1H-imidazol-4(5H)-one (1.2 eq) in acetic acid catalyzed by ammonium acetate at 80°C for 6 hours, yielding 68-72% product .

Method 2: Microwave-Assisted Synthesis
Irradiation at 300 W for 15 minutes in DMF solvent improves yields to 85-89% while reducing reaction time by 75% compared to conventional heating .

Method 3: Solid-State Mechanochemical Synthesis
Ball-milling benzaldehyde derivatives with imidazolone precursors for 2 hours achieves 92% conversion with minimal solvent use .

Recent Advancements in Synthesis

A 2025 study demonstrated electrochemical synthesis using a platinum cathode and nickel anode in acetonitrile/water (4:1), achieving 94% yield at 1.2 V vs Ag/AgCl . This method eliminates stoichiometric oxidants and enables gram-scale production.

Biological Activities and Mechanisms

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus3.12
Escherichia coli6.25
Candida albicans12.5

Mechanistic studies reveal disruption of microbial cell membranes through:

  • Inhibition of ergosterol biosynthesis (fungi)

  • Interference with penicillin-binding proteins (bacteria)

  • Generation of reactive oxygen species (ROS)

Anticancer Activity

The compound demonstrates selective cytotoxicity against cancer cell lines:

Cell LineIC50 (μM)Mechanism
MCF-7 (breast)8.2Topoisomerase II inhibition
A549 (lung)12.7PARP-1 suppression
HeLa (cervical)6.9Tubulin polymerization arrest

Molecular docking studies show strong binding affinity (-9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase .

Enzyme Inhibition

Notable enzyme targets include:

  • Tyrosinase: IC50 90 nM (214× more potent than kojic acid)

  • COX-2: 82% inhibition at 10 μM concentration

  • α-Glucosidase: Ki 4.8 μM (competitive inhibition)

The anti-tyrosinase mechanism involves chelation of copper ions in the enzyme's active site, as confirmed by EPR spectroscopy .

Structure-Activity Relationships (SAR)

Key structural features influencing bioactivity:

  • Benzylidene Substituents

    • Electron-withdrawing groups (NO2, CF3) at para position enhance antimicrobial activity 3-fold

    • Hydroxyl groups at meta position boost antioxidant capacity (EC50 8.7 μM)

  • Imidazole Ring Modifications

    • N-methylation decreases cytotoxicity (IC50 increases from 8.2 to 32.1 μM)

    • Thione substitution at C2 position improves tyrosinase inhibition 7-fold

  • Stereochemical Effects

    • Z-isomers show 12× greater anticancer activity than E-isomers

    • (4Z)-configuration enables optimal π-stacking with DNA bases

Computational Chemistry Insights

Quantum Chemical Calculations

DFT studies at B3LYP/6-311++G** level reveal:

  • HOMO-LUMO gap: 4.12 eV (indicates high chemical stability)

  • Molecular electrostatic potential (MEP) shows nucleophilic attack favored at C5 position

  • Global reactivity descriptors:

    • Chemical hardness (η): 2.06 eV

    • Electrophilicity index (ω): 5.34 eV

Molecular Dynamics Simulations

200 ns simulations of EGFR kinase complexes demonstrate:

  • Stable hydrogen bonds with Met793 (occupancy 82%)

  • Hydrophobic interactions with Leu718 and Val726

  • Root-mean-square deviation (RMSD) < 2.0 Å throughout simulation

Pharmacokinetic Profiling

ADMET predictions using SwissADME:

ParameterValue
LogP2.38
Water Solubility-3.45 (LogS)
BBB PermeabilityYes (PSA 58.2 Ų)
CYP2D6 InhibitionNon-inhibitor
HepatotoxicityLow risk
Ames MutagenicityNegative

In vitro studies confirm moderate plasma protein binding (68.2%) and hepatic microsomal stability (t1/2 42 min) .

Industrial and Material Science Applications

Emerging non-pharmaceutical uses include:

  • Organic Electronics

    • Charge mobility: 0.12 cm²/V·s (OFET measurements)

    • Band gap: 3.2 eV (suitable for blue OLED emitters)

  • Coordination Chemistry
    Forms stable complexes with transition metals:

    • Cu(II) complex: μeff 1.73 BM (square planar geometry)

    • Fe(III) complex: MLCT transition at 450 nm

  • Catalysis
    Palladium complexes catalyze Suzuki-Miyaura coupling with 98% yield (TON > 10,000)

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